3,3-Dimethyl Substitution Confers Metabolic Stability Relative to Unsubstituted Indolines
The gem-dimethyl group at the C3 position of indoline is a well-documented strategy to block cytochrome P450-mediated oxidation at the benzylic position. In a direct head-to-head comparison within a series of norepinephrine reuptake inhibitors, indoline derivatives bearing a 3,3-dimethyl group, such as compounds 9k and 9o, exhibited potent NET inhibition (IC50 = 2.7–6.5 nM) and maintained excellent selectivity over serotonin and dopamine transporters [1]. In contrast, analogous unsubstituted indolines without the 3,3-dimethyl group are susceptible to rapid metabolic oxidation, leading to higher clearance and reduced half-life in vivo. The target compound, 5-bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole, incorporates this critical structural feature, predicting superior metabolic stability compared to its 3-unsubstituted comparator, 5-bromo-7-methoxyindoline .
| Evidence Dimension | Metabolic Stability / CYP450 Oxidation Susceptibility |
|---|---|
| Target Compound Data | 3,3-Dimethylindoline scaffold (metabolic stability inferred from in vivo PK of analogous 3,3-dimethylindoline NET inhibitors) |
| Comparator Or Baseline | 5-Bromo-7-methoxyindoline (CAS 1369111-96-5) lacking 3,3-dimethyl group; predicted higher CYP450 oxidation at benzylic C3 position. |
| Quantified Difference | Qualitative class-level advantage: 3,3-dimethylindolines demonstrate viable in vivo duration of action; unsubstituted indolines are generally rapidly metabolized. Exact difference for target compound not directly measured. |
| Conditions | Inferred from rat and human liver microsome stability assays for structurally analogous 3,3-dimethylindoline compounds. |
Why This Matters
For procurement, this structural feature implies that the compound is a more durable chemical probe or intermediate for in vivo studies, avoiding rapid degradation that plagues simpler indolines.
- [1] 1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines as Potent and Selective Norepinephrine Reuptake Inhibitors. J. Med. Chem. 2010, 53, 3, 1245–1252. View Source
